molecular formula C7H7NO2 B7902218 (2E,4E)-2-cyano-2,4-hexadienoic acid

(2E,4E)-2-cyano-2,4-hexadienoic acid

Cat. No.: B7902218
M. Wt: 137.14 g/mol
InChI Key: PFSUIKDYWHQBEX-WJPDYIDTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,4E)-2-Cyano-2,4-hexadienoic acid is a hypothetical or understudied compound characterized by a conjugated diene system (positions 2 and 4), a cyano (-CN) substituent at position 2, and a carboxylic acid group at position 1.

Properties

IUPAC Name

(2E,4E)-2-cyanohexa-2,4-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-2-3-4-6(5-8)7(9)10/h2-4H,1H3,(H,9,10)/b3-2+,6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSUIKDYWHQBEX-WJPDYIDTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C(\C#N)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-2-cyano-2,4-hexadienoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Knoevenagel condensation reaction between malononitrile and a suitable aldehyde, followed by subsequent dehydration and isomerization steps to achieve the desired (2E,4E) configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale Knoevenagel condensation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-2-cyano-2,4-hexadienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E,4E)-2-cyano-2,4-hexadienoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2E,4E)-2-cyano-2,4-hexadienoic acid involves its interaction with molecular targets through its conjugated diene and cyano group. These functional groups can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sorbic Acid ((2E,4E)-2,4-Hexadienoic Acid)

  • Structure: Lacks the cyano group; features a carboxylic acid at position 1 and conjugated double bonds at positions 2 and 4 .
  • Molecular Formula : C₆H₈O₂; Molecular Weight: 112.13 g/mol .
  • Applications :
    • Widely used as a food preservative (500–2000 ppm) due to its antimicrobial activity against yeast, molds, and bacteria .
    • Effective in acidic environments (pH < 6.5) and often used as potassium sorbate .
  • Toxicity : Generally recognized as safe (GRAS) but shows hematotoxicity in benzene metabolism pathways .

6-Hydroxy-2,4-hexadienoic Acid Derivatives

  • Structure : Features a hydroxyl (-OH) group at position 6, with conjugated double bonds at positions 2 and 4 .
  • Molecular Formula : C₆H₈O₃; Molecular Weight: 128.13 g/mol .
  • Biological Role :
    • Identified as a urinary metabolite of benzene in mice, formed via oxidation of trans,trans-muconaldehyde (MUC) .
    • Less reactive than MUC but implicated in benzene-induced hematotoxicity .
  • Key Difference : The hydroxyl group alters metabolic pathways compared to sorbic acid, reducing antimicrobial utility but increasing relevance in toxicology .

Deca-2,4-dienoic Acid Derivatives

  • Structure: Extended alkyl chain (10 carbons) with conjugated double bonds at positions 2 and 4. Examples include (2E,4E)-6,8-dimethyldeca-2,4-dienoic acid and (2E,4E)-8-methyldeca-2,4-dienoic acid .
  • Molecular Formula: C₁₀H₁₄O₂; Molecular Weight: 166.22 g/mol (for non-methylated variants).
  • Sources : Isolated from fungal metabolites (e.g., Xylaria longipes) .
  • Activity : These compounds lack significant antiproliferative effects in HaCaT, T-, and B-lymphocyte models .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Substituents Key Applications/Sources Biological Activity References
(2E,4E)-2,4-Hexadienoic acid C₆H₈O₂ -COOH at C1 Food preservation Antimicrobial
6-Hydroxy-2,4-hexadienoic acid C₆H₈O₃ -OH at C6, -COOH at C1 Benzene metabolism byproduct Hematotoxic metabolite
(2E,4E)-Deca-2,4-dienoic acids C₁₀H₁₄O₂ Extended alkyl chain Fungal secondary metabolites No significant bioactivity
CDDO C₂₈H₃₅NO₃ Cyano, triterpenoid Drug development (HDAC inhibition) Anti-obesity, metabolic regulation

Research Implications and Gaps

  • Toxicity Concerns: Analogous to 6-hydroxy derivatives, the cyano variant might exhibit unique metabolic pathways requiring toxicological evaluation.
  • Synthetic Challenges: No evidence exists for natural occurrence; synthesis would require regioselective introduction of the cyano group, possibly via Knoevenagel condensation or nitrile addition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.